2',3',5'-Tri-O-benzoyl-5-hydroxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is a nucleoside derivative that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a modified pyrimidine nucleoside, specifically protected with benzoyl groups at the 2’, 3’, and 5’ positions, and a hydroxymethyl group at the 5’ position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine typically involves the protection of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl groups can be selectively reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2’,3’,5’-Tri-O-benzoyl-5-carboxyuridine.
Reduction: 2’,3’,5’-Trihydroxy-5-hydroxymethyluridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine involves its incorporation into nucleic acids, where it interferes with nucleotide biosynthesis. This compound inhibits key enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis. The hydroxymethyl group at the 5’ position plays a crucial role in its interaction with these enzymes, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’,5’-Tri-O-benzoyl-5-methoxyuridine: Another nucleoside analog with similar protective groups but a methoxy group at the 5’ position.
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethylcytidine: Similar structure but with a cytidine base instead of uridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is unique due to its specific combination of protective benzoyl groups and the hydroxymethyl group at the 5’ position. This unique structure enhances its stability and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C31H26N2O10 |
---|---|
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
[3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c34-17-22-16-33(31(39)32-26(22)35)27-25(43-30(38)21-14-8-3-9-15-21)24(42-29(37)20-12-6-2-7-13-20)23(41-27)18-40-28(36)19-10-4-1-5-11-19/h1-16,23-25,27,34H,17-18H2,(H,32,35,39) |
InChI-Schlüssel |
PJIYYSALHFWQEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.